2,5-Anhydro-D-mannitol

Descripción

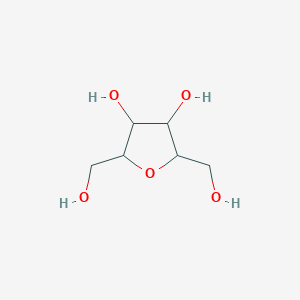

Structure

2D Structure

Propiedades

IUPAC Name |

2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWWJLLPNDHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961441 | |

| Record name | 2,5-Anhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-82-8 | |

| Record name | 2,5-Anhydro-D-mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Anhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,5 Anhydro D Mannitol

Stereospecific Synthesis Routes

The creation of 2,5-Anhydro-D-mannitol with defined stereochemistry is paramount for its biological applications. Syntheses typically rely on the use of chiral starting materials to ensure the correct configuration at the multiple stereocenters.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a cornerstone strategy for forming the characteristic tetrahydrofuran (B95107) ring of this compound. These methods create the C2-C5 ether linkage by design, often from a linear precursor.

One notable approach involves an intramolecular Mitsunobu reaction. For example, a suitably protected mannitol (B672) derivative can undergo cyclization using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to form the anhydro ring system in high yield. medchemexpress.com Another significant technique is the acid-catalyzed dehydration of D-mannitol itself, which can lead to the formation of 2,5-anhydro-D-glucitol, with other anhydro isomers sometimes forming as minor byproducts. biosynth.com

Furthermore, anionic cyclopolymerization of protected 1,2:5,6-dianhydro-D-mannitol using initiators such as potassium tert-butoxide has been explored. This process proceeds through a regio- and stereoselective mechanism to yield polymers with repeating 2,5-anhydro-D-glucitol units, demonstrating a sophisticated method of forming the anhydro ring structure. biosynth.com A key cyclization step in another synthesis involves a benzyl (B1604629) ether nucleophilic attack on an activated alcohol to construct the ring system. acs.org

Approaches from Chiral and Non-Chiral Precursors

The stereospecific synthesis of this compound and its derivatives predominantly starts from readily available chiral molecules, ensuring the desired stereochemistry is preserved throughout the reaction sequence.

D-glucosamine has served as a pivotal chiral precursor. A well-established method involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose (a derivative of D-glucosamine). acs.org This reaction proceeds to form 2,5-anhydro-D-mannose, which can then be reduced to yield this compound. acs.orgntnu.no This approach is advantageous as it constructs the core sugar skeleton in a single step while maintaining the correct chirality at all asymmetric centers. medchemexpress.com

D-mannitol itself is a common C₂-symmetrical chiral starting material. mdpi.com It can be converted into precursors like 1,2:5,6-dianhydro-D-mannitol for cyclopolymerization reactions or used to synthesize various derivatives that maintain the original stereochemical integrity. biosynth.commdpi.com For instance, D-mannitol is the starting point for creating homoallylic alcohols used in cascade Prins cyclization reactions to form complex fused-ring systems. chemsrc.com

The following table summarizes key stereospecific synthetic approaches from chiral precursors.

Table 1: Stereospecific Synthesis Routes from Chiral Precursors

| Starting Material | Key Reaction | Product | Reference(s) |

|---|---|---|---|

| 2-Amino-2-deoxy-D-glucose | Nitrous Acid Deamination | 2,5-Anhydro-D-mannose | medchemexpress.com, acs.org |

| 2,5-Anhydro-D-mannose | Reduction | This compound | acs.org, ntnu.no |

| Protected D-mannitol | Intramolecular Mitsunobu Reaction | This compound derivative | medchemexpress.com |

| 1,2:5,6-Dianhydro-D-mannitol | Anionic Cyclopolymerization | Polymeric (1→6)-2,5-anhydro-D-glucitol | biosynth.com |

| D-mannitol | Acid-catalyzed Dehydration | 2,5-anhydro-D-glucitol | biosynth.com |

Selective Labeling Techniques

Isotopic labeling is a powerful tool for tracing the metabolic fate and studying the mechanism of action of biologically active molecules.

(²)H Labeling for Biochemical Applications

The synthesis of selectively deuterium (B1214612) (²H) labeled this compound and its phosphorylated derivatives has been developed specifically for use in biochemical studies. acs.org These labeled compounds serve as crucial analogs for investigating enzyme mechanisms and metabolic pathways. The synthetic strategy was designed to allow for selective ²H incorporation, which also serves as a model for tritium (B154650) (³H) labeling. acs.org The ability to introduce deuterium at specific positions is essential for mechanistic studies, such as probing the interactions with enzymes like those involved in gluconeogenesis and glycogenolysis, which are known to be inhibited by this compound. acs.org

Preparation of Diverse Derivatives and Analogues

The hydroxyl groups of this compound provide reactive sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues with tailored properties.

Sulfonyloxy, Deoxy, and Azido (B1232118) Derivatives

The conversion of hydroxyl groups to sulfonyloxy esters (like tosylates or mesylates) creates excellent leaving groups, facilitating subsequent nucleophilic substitution reactions to introduce other functionalities.

A common route begins with the selective tosylation of the primary hydroxyl groups at the C1 and C6 positions of this compound to yield 2,5-anhydro-1,6-di-O-tosyl-D-mannitol . This ditosyl derivative is a versatile intermediate.

The tosyl groups can be readily displaced by nucleophiles. For example, reaction of the ditosyl ester with sodium azide (B81097) (NaN₃) in a solvent like DMSO produces the corresponding azido derivative . Specifically, this leads to compounds such as 2,5-anhydro-1,6-di-C-azido-1,6-dideoxy derivatives. The azido group is not only a key functional group in its own right but also serves as a precursor to amino groups via reduction.

The synthesis of azido derivatives inherently produces deoxy compounds, as the hydroxyl group is replaced. Further transformations can lead to a variety of deoxy and amino-deoxy analogues. For instance, 3-deoxy-3-azido-2,5-anhydro-D-mannitol can be prepared via the ring-opening of a dianhydro precursor and subsequently reduced to form 3-amino-3-deoxy-2,5-anhydro-D-mannitol. These derivatives are instrumental in probing the binding requirements of sugar transporters like GLUT5.

The following table outlines the preparation of these key derivatives.

Table 2: Preparation of this compound Derivatives

| Precursor | Reagent(s) | Derivative Class | Specific Product Example | Reference(s) |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride | Sulfonyloxy | 2,5-Anhydro-1,6-di-O-tosyl-D-mannitol | |

| 2,5-Anhydro-1,6-di-O-tosyl-D-mannitol | Sodium Azide (NaN₃) | Azido, Deoxy | 2,5-Anhydro-1,6-di-C-azido-1,6-dideoxy derivative | |

| 2,5:3,4-dianhydro-D-allitol | Azide (N₃⁻) | Azido, Deoxy | 3-deoxy-3-azido-2,5-anhydro-D-mannitol | |

| 3-deoxy-3-azido-2,5-anhydro-D-mannitol | Pd/C, H₂ | Amino, Deoxy | 3-amino-3-deoxy-2,5-anhydro-D-mannitol |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Anhydro-D-mannose |

| 2-Amino-2-deoxy-D-glucose |

| 1,2:5,6-dianhydro-D-mannitol |

| 2,5-anhydro-D-glucitol |

| Diethyl azodicarboxylate (DEAD) |

| Triphenylphosphine (PPh₃) |

| Potassium tert-butoxide |

| D-glucosamine |

| D-mannitol |

| 2,5-anhydro-1,6-di-O-tosyl-D-mannitol |

| Sodium azide |

| 2,5-anhydro-1,6-di-C-azido-1,6-dideoxy-3,4-di-O-methyl-D-mannitol |

| 3-deoxy-3-azido-2,5-anhydro-D-mannitol |

| 2,5:3,4-dianhydro-D-allitol |

| 3-amino-3-deoxy-2,5-anhydro-D-mannitol |

Poly-O-Sulfated Glycosides

The synthesis of poly-O-sulfated glycosides of this compound has been a subject of considerable research, aiming to produce compounds with specific biological activities. A variety of glycosylated derivatives of this compound have been successfully synthesized, which then undergo poly-O-sulfation. researchgate.net These include a range of mono-, di-, and tri-O-glycosylated compounds.

The general synthetic approach involves the glycosidation of a suitably protected this compound derivative with a protected glycosyl donor, followed by deprotection and sulfation. For instance, the synthesis of 2,5-anhydro-3-O-(β-D-glucopyranosyluronate)-D-mannitol hexa-O-sulfate has been achieved through the glycosidation of 2,5-anhydro-1,6-di-O-benzoyl-D-mannitol with a trichloroacetimidate (B1259523) donor of glucuronic acid. nih.gov The subsequent deprotection and sulfation using a sulfur trioxide-dimethylformamide complex yield the target polysulfated compound. nih.gov

Similarly, the synthesis of the corresponding α-L-idopyranosyluronate derivative has been reported. nih.gov In this case, the terminal hydroxymethyl group of the disaccharide precursor is oxidized to an iduronic acid derivative before sulfation. nih.gov

A study detailed the synthesis of several poly-O-sulfated glycosides of this compound, including:

2,5-Anhydro-3-O-β-D-glucopyranosyl-D-mannitol

2,5-Anhydro-3-O-α-L-idopyranosyl-D-mannitol

2,5-Anhydro-1,6-di-O-β-D-glucopyranosyl-D-mannitol

2,5-Anhydro-1,3,6-tri-O-β-D-glucopyranosyl-D-mannitol

These compounds, after synthesis, are converted to their poly-O-sulfated sodium or potassium salts for further evaluation.

C-3 Modified Derivatives and Their Preparative Strategies

Modification at the C-3 position of this compound has been a key strategy in developing derivatives with targeted biological activities, particularly for interacting with glucose transporters (GLUTs). The presence of a hydrogen bond donor at the C-3 position is considered crucial for effective binding to the GLUT5 transporter. smolecule.com

The preparative strategies for C-3 modified derivatives often start from a common intermediate, 3-azido-3-deoxy-2,5-anhydro-D-mannitol, which can be synthesized from 2,5:3,4-dianhydro-D-allitol. researchgate.net This azido derivative serves as a versatile precursor for introducing a variety of functionalities at the C-3 position.

One general procedure involves the reduction of the azide to an amine, followed by reaction with various electrophiles. nih.gov For example, reaction with sulfonyl chlorides in the presence of a base like sodium carbonate yields sulfonamide derivatives. researchgate.netnih.gov Similarly, treatment with isothiocyanates provides thiourea (B124793) analogs, and reaction with N-hydroxysuccinimide (NHS) esters of carboxylic acids leads to the formation of amides. researchgate.net

A range of C-3 modified this compound derivatives have been synthesized and studied, including:

Sulfonamides (e.g., with 4-fluorobenzenesulfonyl chloride) researchgate.netnih.gov

Thioureas

Amides (e.g., with the NHS ester of 4-fluorobenzoic acid) researchgate.net

These synthetic efforts have produced a library of compounds that have been evaluated for their ability to interact with and inhibit specific glucose transporters. ualberta.ca

Cyclopolymerization Techniques for Anhydro-Mannitol Derivatives

Cyclopolymerization represents a powerful technique for the synthesis of novel carbohydrate polymers from derivatives of anhydro-mannitol. This method involves the polymerization of a bifunctional monomer in a way that leads to the formation of cyclic structures within the polymer backbone.

A key monomer used in these polymerizations is 1,2:5,6-dianhydro-D-mannitol, which can be derivatized at the C-3 and C-4 positions. For example, the cyclopolymerization of 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol has been shown to produce (1→6)-2,5-anhydro-D-glucitol. nii.ac.jp

Anionic cyclopolymerization of 1,2:5,6-dianhydro-3,4-di-O-methyl-D-mannitol has been studied, demonstrating regio- and stereoselectivity to yield (1→6)-2,5-anhydro-3,4-di-O-methyl-D-glucitol. kosen-k.go.jp The use of specific initiating systems, such as potassium tert-butoxide/18-crown-6, can impart a "living" character to the polymerization. nii.ac.jp

Furthermore, proton-transfer cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol has been utilized to synthesize hyperbranched 2,5-anhydro-D-glucitol. kisti.re.kr The choice of initiator, whether anionic or cationic, can influence the structure of the resulting polymer, leading to the formation of polymers with either 5- or 6-membered cyclic units. nii.ac.jp

The cyclopolymerization of diepisulfide derivatives, such as 1,2:5,6-diepithio-3,4-di-O-methyl-1,2:5,6-tetradeoxy-D-mannitol, has also been explored, resulting in the formation of thiosugar polymers. nii.ac.jp

Elucidation of Metabolic Pathway Modulation by 2,5 Anhydro D Mannitol

Antimetabolic Action as a Fructose (B13574) Analogue

2,5-Anhydro-D-mannitol (2,5-AM) is recognized as an antimetabolic fructose analogue. caymanchem.comphysiology.orgbiomol.comglpbio.com Its structural similarity to fructose allows it to interact with metabolic pathways typically associated with fructose metabolism. smolecule.com However, unlike fructose, this compound is not readily metabolized further, leading to significant disruptions in carbohydrate processing. physiology.org The primary antimetabolic effect of 2,5-AM is the inhibition of key hepatic (liver) processes, namely gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen (B147801) to glucose). physiology.orgglpbio.comsmolecule.com This inhibition creates a metabolic state that mimics fasting. physiology.orgsmolecule.com By interfering with the liver's ability to produce and release glucose, this compound effectively functions as an antimetabolite to fructose. smolecule.com

Intracellular Phosphorylation and Metabolite Formation

Upon entering hepatocytes (liver cells), this compound undergoes phosphorylation, a process that is central to its metabolic effects. caymanchem.combertin-bioreagent.com This phosphorylation traps the analogue within the cell and leads to the formation of specific phosphorylated metabolites. physiology.orgnih.gov The process is similar to the initial steps of fructose metabolism but with distinct consequences due to the unique structure of the analogue. physiology.org

In isolated rat hepatocytes, this compound is first converted to 2,5-Anhydromannitol-1-phosphate. smolecule.comnih.gov This initial phosphorylation step is a key part of its mechanism of action. nih.gov The cellular concentration of this monophosphate metabolite is directly proportional to the concentration of the parent compound, this compound. nih.gov

Following the initial phosphorylation, 2,5-Anhydromannitol-1-phosphate is further phosphorylated to form 2,5-Anhydromannitol-1,6-bisphosphate. smolecule.comphysiology.orgnih.gov This conversion is carried out by the enzyme phosphofructokinase-1. nih.gov The accumulation of this bisphosphate metabolite is a critical factor in the subsequent inhibition of hepatic gluconeogenesis. nih.gov Similar to its monophosphate precursor, the cellular levels of 2,5-Anhydromannitol-1,6-bisphosphate are proportional to the initial concentration of this compound. nih.gov Because the bisphosphate form is not metabolized further, it effectively traps phosphate (B84403) within the liver cells, leading to a decrease in available inorganic phosphate and ATP. physiology.org

Impact on Hepatic Carbohydrate Metabolism

The formation of phosphorylated this compound metabolites has a profound impact on hepatic carbohydrate metabolism. nih.gov The accumulation of these compounds disrupts the normal flux of intermediates through glycolysis and gluconeogenesis. nih.gov Specifically, the bisphosphate metabolite, 2,5-Anhydromannitol-1,6-bisphosphate, acts as a potent competitive inhibitor of fructose-1,6-bisphosphatase, a key regulatory enzyme in the gluconeogenic pathway. nih.gov It also serves as a powerful activator of pyruvate (B1213749) kinase, an important enzyme in the glycolytic pathway. nih.gov These dual actions effectively shift the metabolic balance away from glucose production and towards glycolysis. nih.govnih.gov

A primary and well-documented effect of this compound is the potent inhibition of gluconeogenesis in hepatocytes. caymanchem.comnih.gov This inhibition has been observed in hepatocytes isolated from fasted rats. nih.gov The mechanism involves the accumulation of its phosphorylated derivatives which interfere with key enzymatic steps. nih.gov The inhibition of fructose-1,6-bisphosphatase by 2,5-Anhydromannitol-1,6-bisphosphate is a major contributor to this effect. nih.gov Furthermore, the activation of pyruvate kinase by the same metabolite diverts phosphoenolpyruvate (B93156) towards pyruvate, thus reducing the substrate available for the gluconeogenic pathway. nih.govnih.gov This results in two distinct crossover points in the gluconeogenic-glycolytic pathway: an increase in pyruvate with a decrease in phosphoenolpyruvate, and an increase in fructose-1,6-bisphosphate with little change in fructose-6-phosphate. nih.gov

The inhibitory effect of this compound on gluconeogenesis is dependent on the specific substrate being used for glucose synthesis. nih.gov In hepatocytes isolated from fasted rats, the analogue inhibits glucose production from lactate (B86563), pyruvate, and substrates that enter the gluconeogenic pathway as triose phosphates (like dihydroxyacetone, glycerol, and sorbitol). nih.gov However, it does not affect gluconeogenesis from xylitol, which enters the pathway primarily at the level of fructose-6-phosphate. nih.gov

The concentration of this compound required to achieve 50% inhibition of gluconeogenesis varies with the substrate, indicating different sensitivities. nih.gov

Table 1: Substrate-Specific Inhibition of Gluconeogenesis by this compound

| Gluconeogenic Substrate | Pathway Entry Point | Sensitivity to Inhibition by this compound |

|---|---|---|

| Lactate plus Pyruvate | Pyruvate | Highest |

| Dihydroxyacetone | Triose Phosphate | High |

| Glycerol | Triose Phosphate | Moderate |

| Sorbitol | Triose Phosphate | Lower |

| Fructose | Triose Phosphate | Lowest |

| Xylitol | Fructose-6-Phosphate | No significant inhibition |

This table is based on findings reported in studies on isolated rat hepatocytes. nih.gov

This substrate-specific inhibition pattern highlights the targeted action of this compound's phosphorylated metabolites on the lower portion of the gluconeogenic pathway, particularly at the steps involving pyruvate kinase and fructose-1,6-bisphosphatase. nih.govnih.gov

Inhibition of Gluconeogenesis

Effects on Glucagon-Stimulated Gluconeogenesis

In isolated hepatocytes from fasted rats, this compound effectively blocks the ability of glucagon (B607659) to stimulate gluconeogenesis. pnas.orgnih.gov Glucagon, a hormone that typically promotes glucose production in the liver, is rendered less effective in the presence of this fructose analog. nih.gov Studies have shown that even at low concentrations, such as 0.1-0.25 mM, this compound can abolish the stimulatory effects of glucagon on the metabolism of substrates like dihydroxyacetone. pnas.org This inhibitory action is also observed in hepatocytes from fed rats, where 1 mM this compound markedly inhibits glucagon-stimulated glycogenolysis. nih.govcnjournals.comwvu.edu

Inhibition of Glycogenolysis

This compound is a known inhibitor of glycogenolysis, the process of breaking down glycogen to release glucose. smolecule.comcaymanchem.com This inhibition is mediated by its phosphorylated forms. nih.gov The compound is first phosphorylated to this compound-1-phosphate, which has been shown to inhibit rat liver glycogen phosphorylase, a key enzyme in glycogenolysis, with an apparent inhibition constant (Ki) of 0.66 mM. nih.gov It also inhibits phosphoglucomutase with an apparent Ki of 2.8 mM. nih.gov The subsequent phosphorylation to this compound-1,6-bisphosphate does not significantly affect glycogen phosphorylase but can act as an alternative activator for phosphoglucomutase. nih.gov In hepatocytes from fed rats, 1 mM this compound significantly inhibits glycogen breakdown, both in the presence and absence of glucagon. nih.govwvu.edu

Alterations in Gluconeogenic-Glycolytic Metabolite Patterns

The administration of this compound induces distinct changes in the concentrations of metabolites involved in both gluconeogenesis and glycolysis. pnas.orgnih.gov These alterations are characterized by two significant "crossovers" in the metabolite patterns, indicating specific points of enzymatic inhibition and activation. nih.gov

One of the hallmark effects of this compound is an increase in pyruvate concentrations accompanied by a decrease in phosphoenolpyruvate levels. pnas.orgnih.gov This pattern suggests an activation of pyruvate kinase. pnas.org The activation of pyruvate kinase by the phosphorylated derivative, this compound-1,6-bisphosphate, has been demonstrated in rabbit liver, with an apparent activation constant (Kα) of 9.5 ± 0.9 μM. nih.govwvu.edu This pushes the metabolic flux towards pyruvate formation, depleting the pool of phosphoenolpyruvate available for gluconeogenesis.

The second crossover point involves an accumulation of fructose-1,6-bisphosphate with little to no change in the levels of fructose 6-phosphate. pnas.orgnih.gov This indicates an inhibition of fructose-1,6-bisphosphatase, a critical enzyme in the gluconeogenic pathway. nih.gov The bisphosphate form of the analog, this compound-1,6-bisphosphate, is a potent inhibitor of this enzyme, with an apparent Ki of 3.6 ± 0.3 μM in rabbit liver. nih.govwvu.edu

| Metabolite Pattern Alteration | Observed Change | Implied Enzymatic Effect |

| Pyruvate/Phosphoenolpyruvate | ↑ Pyruvate, ↓ Phosphoenolpyruvate | Activation of Pyruvate Kinase |

| Fructose-1,6-bisphosphate/Fructose 6-phosphate | ↑ Fructose-1,6-bisphosphate, ↔ Fructose 6-phosphate | Inhibition of Fructose-1,6-bisphosphatase |

Role in Hepatic Energy Homeostasis

This compound significantly impacts the energy status of the liver, primarily through a mechanism known as phosphate trapping. smolecule.comoup.com This process has direct consequences on the availability of cellular energy in the form of ATP.

Phosphate Trapping Mechanisms

Upon entering hepatocytes, this compound is phosphorylated by enzymes such as fructokinase and hexokinase to form this compound-1-phosphate. physiology.orgnih.gov This is further phosphorylated by phosphofructokinase to this compound-1,6-bisphosphate. physiology.orgnih.gov Unlike the natural substrate fructose-1,6-bisphosphate, this analog cannot be further metabolized through glycolysis. physiology.orgcambridge.org

This metabolic dead-end results in the sequestration or "trapping" of inorganic phosphate in these phosphorylated forms of the analog. physiology.orgcambridge.orgresearchgate.net The depletion of the intracellular pool of inorganic phosphate compromises the synthesis of ATP from ADP, leading to a decrease in cellular ATP levels. physiology.orgoup.comresearchgate.net Studies have demonstrated a direct link between the administration of this compound, the subsequent trapping of hepatic phosphate, and the reduction in liver ATP concentrations. smolecule.comphysiology.orgoup.com This decline in hepatic energy status is a key consequence of the compound's metabolism. oup.comresearchgate.net

| Compound | Action | Consequence |

| This compound | Enters hepatocyte | |

| Fructokinase/Hexokinase | Phosphorylates to this compound-1-phosphate | Sequesters one phosphate molecule |

| Phosphofructokinase | Phosphorylates to this compound-1,6-bisphosphate | Sequesters a second phosphate molecule |

| This compound-1,6-bisphosphate | Accumulates as it is not further metabolized | Depletes intracellular inorganic phosphate, leading to decreased ATP synthesis |

Reduction of Intracellular Adenosine (B11128) Triphosphate (ATP) Levels

This compound (2,5-AM), a fructose analog, influences intracellular energy stores by reducing adenosine triphosphate (ATP) levels. caymanchem.comresearchgate.netnih.gov This effect is primarily attributed to the process of "phosphate trapping". caymanchem.comresearchgate.netnih.gov Once inside the cell, particularly in hepatocytes, 2,5-AM is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. smolecule.comphysiology.org Unlike fructose, these phosphorylated derivatives of 2,5-AM are not readily metabolized further, leading to their accumulation and the sequestration of inorganic phosphate. nih.govphysiology.org

The extent of ATP depletion can be influenced by the metabolic state of the cell. For instance, hepatocytes from rats fed a high-carbohydrate/low-fat diet are more susceptible to ATP depletion by 2,5-AM compared to those from rats on a high-fat/low-carbohydrate diet. physiology.org This is because the latter can rely more on fatty acid oxidation for ATP production, a pathway less directly affected by the inhibition of glycolysis caused by 2,5-AM. physiology.org Interestingly, while both 2,5-AM and fructose can decrease hepatocyte ATP, the effect is significantly more pronounced with 2,5-AM. nih.gov

The following table summarizes the key findings from a study on isolated rat hepatocytes, illustrating the impact of this compound on cellular ATP and sodium levels compared to fructose.

| Treatment | Change in Hepatocyte ATP | Change in Intracellular Sodium |

| This compound | Significant Decrease | Increase to 120% of baseline |

| Fructose | Less than half the decrease of 2,5-AM | No significant effect |

Data derived from a study on isolated rat hepatocytes superfused with 2.5 mM of either this compound or fructose. nih.gov

Influence on Cellular Fructose 2,6-bisphosphate Content

This compound's modulation of metabolic pathways extends to its interaction with key allosteric regulators, notably fructose 2,6-bisphosphate. Research has shown that this compound actually decreases the cellular content of fructose 2,6-bisphosphate in hepatocytes. pnas.org This finding is significant because it indicates that the metabolic effects of 2,5-AM, such as the inhibition of gluconeogenesis, are not mediated by an increase in this potent allosteric activator of phosphofructokinase-1 and inhibitor of fructose-1,6-bisphosphatase. pnas.org

Instead of acting via fructose 2,6-bisphosphate, the phosphorylated form of 2,5-AM, specifically this compound 1,6-bisphosphate, directly interacts with enzymes in the glycolytic and gluconeogenic pathways. nih.gov For example, this compound 1,6-bisphosphate has been shown to be an effective activator of rabbit liver pyruvate kinase and an inhibitor of rabbit liver fructose 1,6-bisphosphatase. nih.gov

Furthermore, studies exploring the stereospecificity of the fructose 2,6-bisphosphate binding site on rabbit muscle 6-phosphofructo-1-kinase have utilized this compound 1,6-bisphosphate as a structural analog. nih.gov These investigations revealed that while fructose 2,6-bisphosphate is a much more potent activator, this compound 1,6-bisphosphate can also activate the enzyme, albeit with a significantly higher activation constant (Ka). nih.gov This suggests that while it can interact with the binding site, its structural differences from fructose 2,6-bisphosphate result in a lower affinity. nih.gov

The table below presents the activation constants (Ka) for fructose 2,6-bisphosphate and its analog, this compound 1,6-bisphosphate, for rabbit muscle 6-phosphofructo-1-kinase.

| Compound | Activation Constant (Ka) (µM) |

| Fructose 2,6-bisphosphate | 0.12 |

| This compound 1,6-bisphosphate | 2.9 |

Data from a study on the stereospecificity of the fructose 2,6-bisphosphate site of rabbit muscle 6-phosphofructo-1-kinase. nih.gov

Enzymatic Interactions and Allosteric Regulation

Phosphorylation by Key Enzymes

Upon entering cells, 2,5-Anhydro-D-mannitol is phosphorylated by enzymes that typically act on fructose (B13574). nih.govpnas.org This metabolic conversion is a critical step, as the resulting phosphate (B84403) esters are the active forms that modulate other enzymes. smolecule.com

This compound-1-phosphate, the initial phosphorylated product, serves as a substrate for phosphofructokinase-1 (PFK-1). nih.gov This enzyme further phosphorylates it to this compound-1,6-bisphosphate. nih.gov The monophosphate form has a Michaelis constant (Km) of 0.41 mM for phosphofructokinase and shows 87% relative activity compared to fructose-6-phosphate. While it acts as a substrate, its stereoisomer, 2,5-anhydro-D-glucitol-1,6-diphosphate, acts as a competitive inhibitor of phosphofructokinase.

Ketohexokinase, also known as fructokinase, is responsible for the initial phosphorylation of this compound to its monophosphate form. nih.govtamu.edu The compound is recognized as a substrate by this enzyme, mimicking the action of D-fructose. tamu.edu The enzymatic assay for this compound can be based on the measurement of ADP formed during its phosphorylation by fructokinase. nih.gov

Modulation of Glycolytic and Gluconeogenic Enzymes

The phosphorylated forms of this compound play a crucial role in regulating the central pathways of glucose metabolism by interacting with key enzymes.

While this compound-1-phosphate is a substrate for PFK-1, the accumulation of its phosphorylated products can lead to an inhibition of the glycolytic flux at the PFK-1 step. pnas.orgnih.gov Studies in isolated rat hepatocytes and Ehrlich ascites cells have indicated an inhibition at phosphofructokinase-1. nih.govnih.gov This inhibition is observed as a decrease in the formation of lactate (B86563) and ³H₂O from [5-³H]glucose. pnas.org

The diphosphate (B83284) derivative, this compound-1,6-bisphosphate, is a potent competitive inhibitor of fructose 1,6-bisphosphatase, a key enzyme in gluconeogenesis. smolecule.comnih.gov This inhibition is a significant factor in the compound's ability to block glucose production from various precursors. nih.gov The apparent inhibition constant (Ki) for rabbit liver fructose 1,6-bisphosphatase is 3.6 ± 0.3 µM. nih.gov

In contrast to its inhibitory effect on gluconeogenesis, this compound-1,6-bisphosphate acts as an allosteric activator of pyruvate (B1213749) kinase, a crucial regulatory enzyme in glycolysis. nih.gov It mimics the effect of the natural activator, fructose-1,6-bisphosphate. nih.gov The apparent activation constant (Kα) for rabbit liver pyruvate kinase is 9.5 ± 0.9 µM. nih.gov This activation contributes to the stimulation of the glycolytic pathway. nih.gov

| Enzyme | Metabolite | Effect | Kinetic Constant |

| Phosphofructokinase-1 | This compound-1-phosphate | Substrate | Km = 0.41 mM |

| Fructose 1,6-bisphosphatase | This compound-1,6-bisphosphate | Competitive Inhibitor | Ki = 3.6 ± 0.3 µM nih.gov |

| Pyruvate Kinase | This compound-1,6-bisphosphate | Allosteric Activator | Kα = 9.5 ± 0.9 µM nih.gov |

Inhibition of Carbohydrate-Processing Enzymes

This compound, a structural analog of β-D-fructose, has been identified as a competitive inhibitor of invertase (β-D-fructofuranosidase). infinitabiotech.comatamanchemicals.comresearchgate.netatamanchemicals.com This inhibition suggests that the enzyme's activity is directed towards the furanose form of fructose. infinitabiotech.comatamanchemicals.comresearchgate.netatamanchemicals.com Invertase, an enzyme crucial for the hydrolysis of sucrose (B13894) into glucose and fructose, is found in various organisms, including yeasts and plants. infinitabiotech.comatamanchemicals.com In yeast, such as Saccharomyces cerevisiae, invertase exists in both extracellular and intracellular forms. infinitabiotech.comresearchgate.net

Research on the β-fructofuranosidase from Kluyveromyces fragilis has further substantiated the inhibitory action of this compound. nih.govcore.ac.uk Studies have shown that this fructose analog competitively inhibits the enzyme, providing evidence that the enzyme specifically recognizes and is inhibited by the furanose configuration of fructose. nih.govcore.ac.uk The dissociation constant (Ki) for this compound with the K. fragilis enzyme was determined using sucrose as the substrate. core.ac.uk

The inhibitory properties of this compound are not limited to yeast invertases. A potent inhibitor of invertase, 2,5-dideoxy-2,5-imino-D-mannitol, which is a derivative of this compound, has also been noted for its strong inhibitory effects on glucosidases, albeit with a different specificity compared to other known inhibitors. glycofinechem.com

The broader context of this compound's metabolic effects involves its phosphorylation in hepatocytes to 2,5-anhydromannitol-1-phosphate and 2,5-anhydromannitol-1,6-bisphosphate. smolecule.comnih.gov These phosphorylated forms are central to its ability to inhibit key enzymes in carbohydrate metabolism, such as those involved in gluconeogenesis and glycogenolysis. smolecule.compnas.org For instance, the bisphosphate form acts as an allosteric effector, influencing enzymes like phosphofructokinase-1 and pyruvate kinase. nih.gov While it activates phosphofructokinase-1, its effectiveness is less than that of fructose-2,6-bisphosphate but greater than fructose-1,6-bisphosphate. nih.gov

Transporter Protein Affinity and Mechanism of Interaction

Interaction with Facilitative Glucose Transporters (GLUTs)

2,5-Anhydro-D-mannitol, a structural analog of fructose (B13574), interacts with the family of facilitative glucose transporters (GLUTs). nih.govualberta.ca These membrane proteins, encoded by the SLC2A gene family, are responsible for the passive, gradient-dependent transport of monosaccharides such as glucose and fructose across cell membranes. ualberta.canih.govmdpi.com The GLUT family comprises 14 members (GLUT1-14), each with distinct tissue distribution, substrate affinities, and transport kinetics. ualberta.caresearchgate.net The interaction of this compound with these transporters is fundamental to its biological activity, particularly its use as a tool to probe fructose metabolic pathways. smolecule.com The overexpression of various GLUT isoforms is a hallmark of several pathological conditions, including metabolic disorders and cancer, making them significant targets for diagnostic and therapeutic strategies. nih.govualberta.canih.gov

Specificity for Fructose Transporter GLUT5

The primary interaction of this compound is with GLUT5, the principal transporter for fructose. nih.govnih.govmdpi.com GLUT5 exhibits a unique substrate preference for D-fructose and does not transport D-glucose. acs.orgnih.gov this compound acts as a fructose mimic, specifically targeting the GLUT5 transporter. nih.govmtu.edumdpi.com This specificity allows it to be used in developing probes for imaging and as a carrier for targeted drug delivery to cells that overexpress GLUT5. mtu.edumdpi.comnih.gov Fluorescently labeled derivatives of this compound have been developed that demonstrate high specificity for GLUT5, enabling the differentiation between cells with and without GLUT5 expression. smolecule.commtu.edu

Research has established that this compound binds to GLUT5 with an affinity that is comparable to or even greater than that of fructose itself. nih.govacs.orgacs.org The inhibition constant (Kᵢ) for this compound has been reported to be approximately 12.6 mM, which indicates a slightly higher affinity than D-fructose, whose Kᵢ is around 16 mM. acs.orgacs.org Some studies suggest its affinity can be up to tenfold greater than that of fructose. researchgate.net

Derivatives of this compound have been synthesized to enhance this binding affinity further. For instance, a fluorescent derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), was shown to be transported through GLUT5 with a Kᵢ ranging from 2.3 to 2.7 mM. nih.govmdpi.com Another derivative, 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM), exhibited a half-maximal inhibitory concentration (IC₅₀) of approximately 20 mM against the uptake of a radiolabeled fructose probe, a significant improvement over D-fructose's IC₅₀ of about 300 mM. nih.gov

| Compound | Transporter | Metric | Value | Reference(s) |

| This compound | GLUT5 | Kᵢ | 12.6 mM | acs.org, ualberta.ca, acs.org |

| D-Fructose | GLUT5 | Kᵢ | 16 mM | acs.org, acs.org |

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | GLUT5 | IC₅₀ | ~20 mM | nih.gov |

| D-Fructose | GLUT5 | IC₅₀ | ~300 mM | nih.gov |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Kᵢ | 2.3–2.7 mM | nih.gov, mdpi.com |

The high specificity of this compound for GLUT5 is rooted in its distinct molecular structure. It is a C2-symmetric analog of fructose that exists in a conformationally "locked" furanose ring form. sciengine.com This rigidity is due to the anhydro bridge between carbons 2 and 5 and the absence of the C-2 hemiacetal hydroxyl group, which prevents the ring from opening and isomerizing. nih.govsciengine.com The GLUT5 binding site can accommodate this furanose structure well. researchgate.netmsvision.com

Key structural features of both the ligand and the transporter govern this interaction. The presence of a hydrogen bond donor at the C-3 position of the this compound scaffold is considered essential for effective binding to GLUT5. smolecule.com Furthermore, the GLUT5 binding cavity has unique characteristics compared to other GLUT isoforms. For example, GLUT5 lacks a tryptophan residue that is present in the binding cleft of glucose-transporting GLUTs like GLUT1. researchgate.net The absence of this bulky residue in GLUT5 results in a less sterically hindered binding pocket, which is more accommodating to the furanose ring of fructose and its analogs. researchgate.net

Differential Binding to Other GLUT Isoforms (e.g., GLUT1)

While this compound shows a strong preference for GLUT5, its interaction with other GLUT isoforms like GLUT1, the primary glucose transporter, is significantly weaker. smolecule.comresearchgate.net This differential binding is the basis for its use as a selective probe for GLUT5. smolecule.com Research has demonstrated that subtle modifications to the this compound molecule can dramatically alter its transporter preference. For example, modifying the C-3 position to feature a group that can only act as a hydrogen bond acceptor, rather than a donor, is sufficient to switch its binding preference from GLUT5 to GLUT1. smolecule.com This highlights the critical role of specific hydrogen bonding interactions in determining substrate selectivity among GLUT isoforms. smolecule.com While GLUT2 can also transport fructose, it is a low-affinity, non-specific transporter that also moves glucose and galactose, unlike the highly specific GLUT5. researchgate.netnih.gov

Implications of Transporter Overexpression in Pathological States

The deregulation and overexpression of GLUT transporters are increasingly recognized as important factors in various diseases, including cancer. nih.govnih.govnih.gov Cancer cells often exhibit altered energy metabolism, characterized by an increased uptake of hexose (B10828440) sugars to fuel rapid proliferation. nih.govmdpi.com While many cancers upregulate the glucose transporter GLUT1, a significant number switch their metabolic demand to utilize fructose, leading to the overexpression of GLUT5. nih.govnih.govmdpi.com This makes GLUT5 an attractive target for developing diagnostic and therapeutic agents that can selectively target cancer cells while sparing normal tissues where GLUT5 expression is low or absent. ualberta.camdpi.comnih.gov

The overexpression of GLUT5 in various malignancies, contrasted with its limited expression in corresponding healthy tissues, positions it as a valuable cancer biomarker. mdpi.comacs.orgxiahepublishing.com Elevated GLUT5 levels have been identified in numerous cancer types, including breast, clear cell renal cell carcinoma (ccRCC), lung adenocarcinoma, prostate cancer, and acute myeloid leukemia (AML). mdpi.comnih.govresearchgate.netnih.govmtu.edu In breast cancer, particularly triple-negative breast cancer, GLUT5 mRNA and protein levels are substantially elevated compared to normal breast tissue. mdpi.comacs.orgmdpi.com

This differential expression provides a strategic window for cancer detection and treatment. nih.govnih.gov this compound and its derivatives are being actively investigated as agents to exploit this biomarker. smolecule.com As a competitive inhibitor of fructose uptake via GLUT5, this compound can suppress the growth of cancer cells that depend on fructose metabolism. smolecule.comresearchgate.net Studies have shown that it can markedly inhibit the proliferation of ccRCC cells and weaken the malignant phenotype in AML cells. researchgate.netxiahepublishing.com Furthermore, conjugates of this compound with imaging agents (e.g., fluorescent dyes, radioisotopes) or cytotoxic drugs are being developed to specifically target and either visualize or destroy cancer cells that overexpress GLUT5. nih.govmdpi.comnih.gov

This compound (2,5-AM), a structural analog of D-fructose, demonstrates a notable affinity for hexose transporters, particularly the fructose-specific transporter GLUT5. ualberta.caresearchgate.net Its unique structure, permanently locked in a furanose ring form due to the anhydro bridge between carbons 2 and 5, allows it to effectively interact with and be recognized by these transporters. nih.gov This interaction is central to its biological activity and its potential as a therapeutic agent.

Research has shown that the affinity of this compound for GLUT5 is comparable to, and in some cases higher than, that of D-fructose itself. researchgate.netacs.org The inhibition constant (Ki) for 2,5-AM binding to GLUT5 has been measured at approximately 12.6 mM, which is similar to the affinity of D-fructose (Ki of 15 mM). ualberta.ca This competitive binding allows 2,5-AM to act as an inhibitor of fructose transport. xiahepublishing.com

The mechanism of interaction is highly dependent on specific structural features and hydrogen bonding capabilities. nih.govsmolecule.com Studies on various derivatives of this compound have illuminated the binding requirements of GLUT transporters:

C-3 Position : The presence of a hydrogen bond donor at the C-3 position is crucial for effective binding to the GLUT5 transporter. smolecule.com Conversely, introducing a group that can only act as a hydrogen bond acceptor at this position can shift the selectivity towards the GLUT1 transporter. smolecule.com

C-1 and C-6 Positions : The C2-symmetric nature of 2,5-AM renders the C-1 and C-6 hydroxyl groups equivalent. ualberta.ca Modifications at these positions have led to the development of derivatives with altered transport and inhibition profiles. For instance, the fluorescent derivative 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) is transported about twice as efficiently as D-fructose through GLUT5. nih.gov Another derivative, 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM), showed a substantially better IC₅₀ value (~20 mM) against a radiolabeled fructose probe compared to D-fructose itself (~300 mM). nih.gov

These structure-activity relationship studies are critical for designing high-affinity ligands and probes to selectively target GLUT5. ualberta.canih.gov Computational docking and molecular dynamics simulations have been used to further understand the key interactions involved in the binding of 2,5-AM derivatives to GLUT5, aiding in the design of more potent and selective molecules. ualberta.caresearchgate.net

Table 1: Comparative Affinity of this compound and its Derivatives for GLUT5

| Compound | Affinity/Inhibition Value | Assay/Measurement | Reference |

|---|---|---|---|

| D-Fructose | Ki = 15 mM | Affinity for GLUT5 | ualberta.ca |

| This compound (2,5-AM) | Ki = 12.6 mM | Affinity for GLUT5 | ualberta.caacs.org |

| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | IC₅₀ ≈ 20 mM | Inhibition of 6-[¹⁸F]FDF uptake | nih.gov |

| D-Fructose | IC₅₀ ≈ 300 mM | Inhibition of 6-[¹⁸F]FDF uptake | nih.gov |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Ki = 2.3–2.7 mM | Transport inhibition in MCF7 cells | nih.gov |

Role in Cancer Cell Metabolism and Therapeutic Targeting

The altered energy metabolism in cancer cells, often characterized by an increased reliance on glucose and other sugars, presents a key vulnerability for therapeutic intervention. nih.gov Many types of cancer, including breast, lung, and kidney cancers, exhibit overexpression of the fructose transporter GLUT5, which is minimally expressed in corresponding normal tissues. ualberta.caacs.orgnih.gov This differential expression makes GLUT5 an attractive target for both diagnostic imaging and selective drug delivery. This compound, as a competitive inhibitor of fructose uptake via GLUT5, has emerged as a promising compound for targeting these fructose-dependent cancers. xiahepublishing.comnih.gov

By blocking the entry of fructose into cancer cells, this compound can disrupt their metabolic processes, leading to suppressed cell growth and proliferation. xiahepublishing.comnih.gov Research across various cancer models has demonstrated its therapeutic potential:

Clear Cell Renal Cell Carcinoma (ccRCC) : In ccRCC cells, which highly express GLUT5, administration of 2,5-AM markedly suppressed cell growth. xiahepublishing.comnih.gov Deletion of the GLUT5 gene itself was shown to significantly reduce cellular malignancy and activate the apoptotic pathway. nih.gov

Acute Myeloid Leukemia (AML) : Fructose is a critical alternative energy source for AML cells. frontiersin.orgd-nb.info Inhibiting fructose metabolism with 2,5-AM weakened the malignant phenotype of AML cells and increased their sensitivity to chemotherapeutic drugs. xiahepublishing.comfrontiersin.org

Lung Cancer : In lung cancer cells, GLUT5-mediated fructose metabolism promotes cell migration. nih.gov This effect was restrained by the use of 2,5-AM, which inhibited both migration and the activation of the pro-survival AKT pathway. nih.gov

Breast Cancer : GLUT5 is overexpressed in certain breast cancer subtypes, particularly triple-negative breast cancer. nih.govacs.org The use of 2,5-AM and its derivatives is being explored to selectively target these cells. nih.govnih.govmdpi.com Studies have investigated conjugating cytotoxic agents like chlorambucil (B1668637) to 2,5-AM to specifically deliver the drug to GLUT5-positive cancer cells, though the size and hydrophilicity of these conjugates are crucial for maintaining transport efficacy. nih.govmdpi.com

Colorectal Cancer : Inhibition of GLUT5 has been shown to reduce the viability of colorectal cancer cells. frontiersin.org Furthermore, blocking GLUT5 activity with this compound helped re-sensitize these cells to chemotherapy. xiahepublishing.com

The therapeutic strategy of targeting fructose metabolism with this compound is based on exploiting the unique metabolic dependencies of cancer cells. frontiersin.org By cutting off an important fuel source, it is possible to inhibit tumor growth, induce apoptosis, and potentially overcome chemoresistance. nih.govxiahepublishing.com

Table 2: Effects of this compound on Various Cancer Cell Types

| Cancer Type | Key Research Finding | Observed Effect of 2,5-AM | Reference |

|---|---|---|---|

| Clear Cell Renal Cell Carcinoma (ccRCC) | GLUT5 is highly expressed and exacerbates neoplastic phenotypes. | Markedly suppresses ccRCC cell growth. | xiahepublishing.comnih.gov |

| Acute Myeloid Leukemia (AML) | AML cells can oxidize fructose to fuel central carbon metabolism and support growth. | Weakens the malignant phenotype and increases sensitivity to chemotherapy. | xiahepublishing.comfrontiersin.org |

| Lung Cancer | GLUT5-mediated fructose utilization promotes cell migration via the glycolysis/AKT pathway. | Restrains lung cancer cell migration and AKT activation. | nih.gov |

| Breast Cancer | GLUT5 is overexpressed, especially in triple-negative breast cancer, offering a therapeutic target. | Used as a targeting moiety for drug conjugates (e.g., with chlorambucil) to induce cancer-specific cytotoxicity. | acs.orgnih.govmdpi.com |

| Colorectal Cancer | AKT regulation is responsible for elevated GLUT5 expression and chemoresistance. | Re-sensitizes cancer cells to chemotherapeutic treatments. | xiahepublishing.com |

Cellular Signaling and Physiological Responses in Animal Models

Regulation of Feeding Behavior in Rodent Models

Administration of 2,5-AM has been consistently shown to elicit a robust eating response in rats. researchgate.netsmolecule.comcaymanchem.com This effect is not due to the compound being an energy source itself; rather, it acts as an antimetabolite to fructose (B13574). smolecule.com The primary site of action for initiating this feeding behavior is the liver. smolecule.comphysiology.org The compound's influence on food intake is dose-dependent, with effective doses in rats ranging from 50 to 800 mg/kg. Studies have demonstrated that the increase in food intake is a transient effect, with significant increases observed within 45 to 90 minutes post-injection. researchgate.net

Mechanisms of Hunger Signal Transduction

The hunger signal initiated by 2,5-AM in the liver is relayed to the brain, triggering the sensation of hunger and subsequent feeding behavior. physiology.org This communication involves specific neural pathways and is influenced by the route of administration.

A crucial component in the transmission of the hunger signal from the liver to the brain is the vagus nerve. smolecule.comphysiology.org Research indicates that the metabolic changes induced by 2,5-AM in the liver generate a signal that is carried by vagal afferents to the brain. physiology.org Infusion of 2,5-AM into rodents leads to an increase in food intake, an effect that is reversed by selective vagotomy, highlighting the indispensable role of the vagus nerve in this signaling cascade. nih.gov Further evidence for this pathway comes from studies showing that 2,5-AM administration induces Fos-like immunoreactivity, a marker of neuronal activation, in hindbrain structures such as the nucleus of the solitary tract (NTS), area postrema (AP), and the lateral parabrachial nucleus (PBN), which are all key areas involved in processing visceral sensory information from the vagus nerve. nih.gov Lesions in the PBN have been shown to impair the feeding response to 2,5-AM, providing a causal link between the activation of this neural substrate and the observed behavior. physiology.org

The specific site of 2,5-AM's action within the liver is underscored by studies comparing different administration routes. The amount of 2,5-AM that accumulates in the liver following an oral dose that stimulates eating is comparable to the amount that initiates a feeding response when infused directly into the portal vein. cambridge.org This suggests that the direct delivery of the compound to the liver is a key factor in its efficacy.

Correlation with Hepatic Energy Status and ATP Decline

The primary mechanism by which 2,5-AM stimulates feeding is through its impact on the energy status of the liver, specifically by causing a reduction in adenosine (B11128) triphosphate (ATP) levels. physiology.orgbiorxiv.org Being a fructose analog, 2,5-AM is phosphorylated in the liver to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to this compound-1,6-bisphosphate. smolecule.comphysiology.org Unlike fructose, these phosphorylated forms are not further metabolized, effectively trapping inorganic phosphate (B84403). researchgate.netphysiology.org This phosphate trapping leads to a decrease in the available pool of inorganic phosphate required for the phosphorylation of ADP to ATP, resulting in a decline in hepatic ATP concentrations. researchgate.netsmolecule.com

The drop in liver ATP precedes the onset of the eating behavior, supporting the hypothesis that it serves as a stimulus for feeding. physiology.org The subsequent time course of the eating response appears to track the recovery of ATP levels. physiology.org The critical role of phosphate depletion in this process is demonstrated by the finding that administering exogenous phosphate can prevent both the decrease in hepatic ATP and the stimulation of feeding induced by 2,5-AM. cambridge.org

The table below summarizes the temporal relationship between 2,5-AM administration, changes in hepatic ATP levels, and the initiation of feeding behavior in rats.

| Time Post-Injection | Hepatic ATP Levels | Feeding Behavior |

| 15 min | Pronounced drop | Onset of eating |

| 45-90 min | Gradual recovery | Significant increase in cumulative food intake |

| 2-3 hours | Return towards normal | Cessation of stimulated feeding |

This table provides a generalized summary based on findings from multiple studies. researchgate.netphysiology.org

Influence of Dietary Composition on Metabolic and Behavioral Outcomes

The metabolic and behavioral effects of 2,5-AM are significantly modulated by the composition of the diet. physiology.org When rats are fed a high-carbohydrate/low-fat (HC/LF) diet, administration of 2,5-AM leads to a significant reduction in hepatic ATP and a robust feeding response. physiology.orgnih.gov However, these effects are prevented or attenuated in rats consuming a high-fat/low-carbohydrate (HF/LC) diet. physiology.orgnih.gov

This dietary influence is attributed to a shift in hepatocyte metabolism. physiology.org Hepatocytes from rats on an HF/LC diet exhibit increased palmitate (fatty acid) oxidation and decreased fructose oxidation compared to those from rats on an HC/LF diet. physiology.orgnih.gov This metabolic shift makes the liver less reliant on carbohydrate metabolism for energy, thereby reducing the impact of a fructose analog like 2,5-AM. In isolated hepatocytes from HF/LC-fed rats, 2,5-AM does not decrease ATP content or oxygen consumption to the same extent as in cells from HC/LF-fed rats. physiology.orgnih.gov This suggests that the enhanced capacity for fatty acid oxidation in the HF/LC state helps to maintain hepatic energy levels, thus preventing the triggering of the hunger signal. physiology.org

Modulation of Plasma Metabolite Concentrations in Animal Models

In addition to its effects on feeding behavior, 2,5-AM administration significantly alters the profile of circulating metabolites in animal models, creating a metabolic state that mimics a mild fast. cambridge.org In fasted rats, 2,5-AM has been shown to decrease plasma glucose levels. This hypoglycemic effect is a result of the compound's inhibition of hepatic gluconeogenesis and glycogenolysis. smolecule.comcaymanchem.com

Concurrently, the administration of 2,5-AM leads to an increase in the plasma concentrations of ketone bodies and free fatty acids. This shift indicates a move towards fat oxidation as an energy source, which is characteristic of a fasting state. researchgate.net These changes in plasma metabolites are a direct consequence of 2,5-AM's action in the liver, where it disrupts normal carbohydrate metabolism. smolecule.comnih.gov Despite these significant alterations in glucose and fat-derived metabolites, 2,5-AM has been observed to have no significant effect on plasma triglycerides.

The table below summarizes the observed changes in plasma metabolite concentrations following the administration of this compound in rodent models.

| Metabolite | Change in Concentration |

| Glucose | Decrease |

| Ketone Bodies | Increase |

| Free Fatty Acids | Increase |

| Triglycerides | No significant change |

This data is compiled from studies in rodent models.

Glucose, Ketone Bodies, and Free Fatty Acids

Administration of this compound (2,5-AM) in animal models, particularly rats, induces a metabolic state that closely mimics fasting. nih.gov This is characterized by significant shifts in the plasma levels of key energy substrates. Research has shown that 2,5-AM leads to a decrease in plasma glucose levels. nih.gov Concurrently, there is an observable increase in the concentrations of plasma ketone bodies and free fatty acids. nih.gov These changes occur in a dose-dependent manner and are central to the compound's effect on feeding behavior. nih.gov For instance, a 200 mg/kg dose administered to rats was found to lower plasma glucose while elevating plasma ketone bodies and free fatty acids, with no significant impact on triglycerides. nih.gov This alteration of plasma fuel levels is a key indicator of the metabolic shift induced by 2,5-AM, which inhibits hepatic gluconeogenesis and glycogenolysis. nih.govsmolecule.com

Table 1: Effect of this compound on Plasma Fuels in Rats This table is interactive. Click on the headers to sort.

| Parameter | Effect | Reference |

|---|---|---|

| Plasma Glucose | Decrease | nih.gov |

| Ketone Bodies | Increase | nih.gov |

| Free Fatty Acids | Increase | nih.gov |

| Triglycerides | No significant effect | nih.gov |

Neural Activation Patterns in Brain Regions Associated with Feeding

The metabolic changes initiated by 2,5-AM in the liver are translated into neural signals that modulate feeding behavior. This is evidenced by distinct patterns of neural activation in the brain.

Induction of Fos-like Immunoreactivity in Hindbrain and Forebrain Structures

Treatment with 2,5-AM has been shown to induce Fos-like immunoreactivity (Fos-li), a marker of neuronal activation, in specific areas of the brain. nih.govphysiology.org Doses of 2,5-AM that effectively stimulate food intake trigger Fos-li in both hindbrain and forebrain structures. nih.gov Key hindbrain areas activated include the nucleus of the solitary tract (NTS) and the area postrema (AP). nih.govphysiology.org In the forebrain, increased Fos-li is observed in regions such as the lateral parabrachial nucleus (PBN), the central lateral nucleus of the amygdala, the paraventricular hypothalamic nuclei, the supraoptic nucleus, and the bed nucleus of the stria terminalis (BNSTdl). nih.govphysiology.org This activation pattern suggests the involvement of a vagal afferent pathway that projects from the hindbrain to the forebrain, playing a role in initiating the eating response. nih.gov

Relationship between Neural Activation and Behavioral Responses

A direct relationship exists between the neural activation patterns induced by 2,5-AM and the resulting behavioral responses, primarily the stimulation of food intake. nih.govphysiology.org Studies have demonstrated that the doses of 2,5-AM required to elicit eating behavior are the same ones that reliably increase neural activity in the aforementioned brain nuclei. nih.govphysiology.org For example, a low dose of 2,5-AM that fails to stimulate eating results in only marginal increases in Fos-li in a few specific brain areas like the AP and PBN. nih.gov

Furthermore, the feeding response and associated neural activation can be dependent on the animal's maintenance diet. In rats fed a low-fat, high-carbohydrate diet, 2,5-AM administration increases both food intake and Fos-li in the NTS and AP. physiology.org Conversely, in rats on a high-fat, low-carbohydrate diet, 2,5-AM does not stimulate eating, and the parallel increase in Fos-li in these specific nuclei is not observed. physiology.org Lesion studies have further solidified this link; bilateral lesions of the parabrachial nuclei, a site of 2,5-AM-induced c-fos activity, were found to impair the feeding response to the compound. nih.gov This provides causal evidence that the neural activation within the PBN is a crucial part of the pathway through which 2,5-AM stimulates feeding. nih.gov

Effects on Intracellular Ion Homeostasis

The mechanism by which 2,5-AM signals a state of energy deficit involves alterations in the intracellular environment of liver cells (hepatocytes), specifically concerning ion concentrations and membrane electrical potential.

Increased Intracellular Sodium Levels in Hepatocytes

A key effect of 2,5-AM at the cellular level is the increase of intracellular sodium levels in hepatocytes. nih.gov This fructose analogue is known to be phosphorylated within liver cells, which leads to the trapping of phosphate and a subsequent decrease in intracellular ATP. smolecule.comcore.ac.ukoup.com It is hypothesized that this reduction in ATP impairs the activity of the sodium-potassium pump (Na+/K+-ATPase), leading to an accumulation of sodium inside the cell. nih.govoup.com Using 23Na nuclear magnetic resonance spectroscopy, researchers observed that superfusion of isolated hepatocytes with 2,5-AM caused a significant increase in intracellular sodium, reaching a peak of 120% of baseline levels within 30 minutes. nih.gov This effect was much more pronounced than that observed with fructose, which caused a smaller decrease in ATP and no significant change in cellular sodium. nih.gov These findings support the hypothesis that changes in sodium pump activity and the resulting increase in intracellular sodium could be part of the mechanism that transduces the signal of low hepatocyte energy status into a hunger signal. nih.gov

Alterations in Liver Cell Membrane Potential

The effect of this compound on the liver cell membrane potential is complex and appears to depend on the experimental model used. In studies using superfused liver slices from mice and rats, 2,5-AM was found to cause a hyperpolarization of the hepatocyte membrane by 4-7 mV. physiology.orgnih.gov This hyperpolarization is thought to be mediated by the activation of Ca2+-dependent K+ channels. physiology.orgnih.gov

However, different results were obtained with isolated and cultured hepatocytes. In isolated rat hepatocyte couplets, 2,5-AM failed to alter the membrane potential. nih.gov In contrast, when applied to confluent hepatocyte monolayers, 2,5-AM induced a depolarization of the cells. nih.gov This depolarization was mimicked by ouabain (B1677812), an inhibitor of the Na+/K+-ATPase, and ouabain could also block the depolarizing effect of 2,5-AM. nih.gov These findings suggest that the response of the hepatocyte membrane potential to 2,5-AM is not uniform and may be influenced by the integrity of the liver tissue and cell-to-cell connections. nih.gov

Table 2: Summary of this compound Effects on Hepatocyte Ion Homeostasis This table is interactive. Click on the headers to sort.

| Parameter | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Intracellular Sodium | Isolated Hepatocytes | Increase | nih.gov |

| Membrane Potential | Superfused Liver Slices | Hyperpolarization | physiology.orgnih.gov |

| Membrane Potential | Isolated Hepatocyte Couplets | No Change | nih.gov |

| Membrane Potential | Confluent Hepatocyte Monolayers | Depolarization | nih.gov |

Structure Activity Relationship Sar Studies for Biological Function

Influence of Stereochemical Configuration on Enzyme and Transporter Binding

The precise three-dimensional arrangement of atoms, or stereochemistry, within 2,5-Anhydro-D-mannitol and its derivatives is a critical determinant of their biological activity. The interaction with the binding pockets of enzymes and transporters is highly sensitive to the spatial orientation of substituent groups.

Research has consistently shown that the stereochemical configuration of hydroxyl groups on D-fructose derivatives significantly influences their binding and transport mediated by GLUT5. nih.gov The GLUT5 transporter exhibits a high degree of stereoselectivity, as it does not accept epimers of fructose (B13574), indicating that the specific arrangement of hydroxyl groups is crucial for recognition and binding. This principle extends to this compound, a fructose analogue. The fixed furanose ring of this compound serves as a key structural scaffold, and any alterations to the stereochemistry of its hydroxyl groups can dramatically affect its affinity for GLUT5. For instance, the transporter shows very limited tolerance for bulky groups substituted at the 2-, 3-, 4-, and 5-OH positions, underscoring the importance of maintaining the correct stereochemical integrity for effective binding.

Identification of Key Interacting Residues in Protein Binding Pockets

The specific binding of this compound to its target proteins is mediated by a network of interactions with key amino acid residues within the protein's binding pocket. Identifying these residues is fundamental to understanding the molecular basis of this interaction and for the rational design of more potent and selective analogues.

In the context of the GLUT5 transporter, several amino acid residues within the central binding cavity have been identified as crucial for substrate binding. These residues include Gln166, Ile169, Ile173, Gln287, Gln288, Asn324, and Trp419 (with corresponding residues in human GLUT5 being Gln167, Ile170, Ile174, Gln288, Gln289, Asn325, and Trp420). bohrium.com These residues create a specific chemical environment that accommodates the fructose-like structure of this compound. Furthermore, it has been suggested that the C-6 position of the fructofuranose ring occupies an exposed position within the GLUT5 binding site, making it a suitable point for modification without disrupting key interactions.

Rational Design of Analogues with Enhanced Affinity and Specificity

Building on the understanding of the SAR of this compound, researchers have rationally designed and synthesized a variety of analogues with the goal of enhancing their affinity and specificity for target proteins, primarily GLUT5. These efforts have focused on strategic modifications of the this compound scaffold.

Systematic modifications at various positions of the this compound ring have yielded valuable insights into the requirements for optimal GLUT5 binding. Early structure-activity relationship studies revealed that the hydroxyl groups at the C-2 and C-6 positions of fructose derivatives play a minor role in GLUT5 binding. nih.gov This finding has made these positions attractive sites for structural modifications.

For example, a series of C-3-modified derivatives of this compound have been synthesized and evaluated for their ability to inhibit radiolabeled fructose uptake. nih.gov These studies, along with the development of C-1 modified analogues, have demonstrated that the introduction of various functional groups at these positions can significantly modulate the binding affinity for GLUT5. The table below summarizes the inhibitory concentrations of selected this compound analogues against the uptake of a radiolabeled fructose probe.

| Compound | Modification | IC50 (mM) |

| D-fructose | - | ~300 |

| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Fluorine at C-1 | ~20 |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | NBD group at C-1 | Ki of 2.3–2.7 |

Data sourced from studies on GLUT5-expressing cells. nih.gov

Hydrogen bonds are a critical component of the interaction between this compound and the GLUT5 transporter. The hydroxyl groups of the molecule act as both hydrogen bond donors and acceptors, forming a network of interactions with the amino acid residues in the binding pocket. The stereospecificity of GLUT5 binding is, in large part, dictated by the precise geometry required for the formation of these hydrogen bonds. Disruption of this hydrogen-bonding network through chemical modification can lead to a significant decrease in binding affinity. Computational studies have been instrumental in visualizing and understanding these crucial hydrogen bonding interactions.

The introduction of various substituent groups onto the this compound scaffold has been explored to enhance binding affinity and introduce new functionalities. For instance, the addition of secondary amines has been investigated to generate enhanced affinity for GLUT5.

A notable example is the synthesis of dinitrophenylamine-substituted this compound analogues. One such derivative, a dinitrophenylamine compound, exhibited a significantly higher affinity for GLUT5, with a Ki of approximately 0.56 mM, which is about 28 times higher than that of D-fructose. This enhanced affinity is attributed to the hydrophobic interactions of the dinitrophenyl group within the binding pocket.

Furthermore, fluorescent derivatives have been created to serve as probes for GLUT5 activity. An example is 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), which has been shown to be transported more efficiently than D-fructose through GLUT5. nih.gov These findings demonstrate that the this compound core can be functionalized with bulky groups to create high-affinity ligands and probes for GLUT5.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of this compound and its analogues. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided profound insights into the interactions with target proteins at an atomic level. nih.gov

Molecular docking studies have been employed to predict the binding poses of this compound derivatives within the GLUT5 binding pocket. nih.gov These studies help in understanding how different modifications affect the orientation and interaction of the ligand with key residues. For these computational investigations, the crystal structure of the GLUT5 receptor is utilized, and molecular modeling software is used to prepare the protein and ligand structures for docking. nih.gov

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted binding poses and to observe the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can reveal important information about the flexibility of the binding pocket and the role of water molecules in mediating interactions. The insights gained from these computational approaches are invaluable for the rational design of new analogues with improved binding characteristics and for refining models of ligand-protein interactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound (2,5-AM) and its derivatives, docking simulations have been instrumental in elucidating their binding modes within the active site of the GLUT5 transporter. nih.gov

Research has utilized the Schrödinger Small Molecule Discovery Suite for these simulations. The molecular structures of 2,5-AM and its analogs were first constructed and their energy minimized to find the most stable conformation. nih.gov The GLUT5 protein structure was prepared, and potential binding sites were predicted and compared with known binding locations. nih.gov The docking algorithm Glide, using an extra precision (XP) mode, was then employed to perform the docking studies, generating multiple binding poses for each ligand. nih.gov

These simulations are critical for understanding the interactions that govern ligand preference for GLUT5 over other glucose transporters (GLUTs). nih.gov The primary goal is to leverage these insights for the development of selective, high-affinity molecular imaging probes for cancers that overexpress the GLUT5 biomarker. nih.gov For instance, studies on C-3-modified derivatives of 2,5-AM aimed to scout the binding-pocket requirements of GLUT5 to enhance inhibitory action against fructose uptake. nih.gov The top-scoring poses from these docking experiments provide a static snapshot of the potential binding conformation, which is then often used as a starting point for more dynamic analyses. nih.gov

| Parameter | Description | Software/Method Used |

|---|---|---|

| Ligand Preparation | Generation of 3D ligand structures and energy minimization. | ChemBioDraw Ultra, ChemBio3D Ultra (MMFF94x force field), LigPrep module (Schrödinger Suite) nih.gov |

| Protein Preparation | Preparation of the GLUT5 transporter's 3D structure for docking. | Schrödinger Suite nih.gov |

| Binding Site Prediction | Identification of possible ligand-binding pockets on the protein. | Sitemap module (Schrödinger Suite) nih.gov |

| Docking Algorithm | Calculation of the optimal binding poses of the ligand in the protein's active site. | Glide (Extra Precision - XP) nih.gov |

| Pose Selection | Selection of the most likely binding poses for further analysis. | Based on top docking scores nih.gov |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are frequently performed to provide a more detailed and dynamic understanding of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of binding poses, conformational changes in the protein and ligand, and the role of solvent molecules. nih.gov

The insights gained from MD simulations are invaluable for confirming the binding hypotheses generated from docking and for understanding the subtle dynamic behaviors that influence binding affinity and selectivity. This detailed knowledge of the hexose-GLUT interactions is crucial for the rational design and development of improved fructose mimics based on the 2,5-anhydromannitol scaffold for applications in medical imaging and therapy. nih.gov

| Objective | Rationale | Key Metrics Analyzed |

|---|---|---|

| Evaluate Complex Stability | To determine if the binding pose predicted by docking is stable over time in a dynamic environment. nih.gov | Root-Mean-Square Deviation (RMSD) of protein and ligand atoms. researchgate.net |

| Analyze Intermolecular Interactions | To understand the nature and persistence of interactions (e.g., hydrogen bonds) between the ligand and protein. | Hydrogen bond analysis, interaction energy calculations. |

| Assess Conformational Changes | To observe how the protein and ligand structures adapt to each other upon binding. | Root-Mean-Square Fluctuation (RMSF) per residue, visual inspection of trajectories. |

| Refine Binding Mode | To obtain a more accurate, dynamic model of the ligand-protein interaction. nih.gov | Clustering of conformations, analysis of dominant interaction patterns. |

Advanced Research Methodologies and Development of Molecular Probes

Design and Synthesis of Functionalized Probes

The design of molecular probes based on the 2,5-Anhydro-D-mannitol scaffold involves the strategic attachment of reporter groups, such as fluorophores, radioisotopes, or photoreactive moieties. The primary challenge in the synthesis of these probes is to introduce the functional group without compromising the affinity of the parent molecule for its biological targets.

Fluorescent probes are invaluable tools for visualizing and quantifying the uptake and distribution of this compound in living cells and tissues. The selection of the fluorophore is critical and is based on factors such as brightness, photostability, and spectral properties that are compatible with biological imaging techniques.